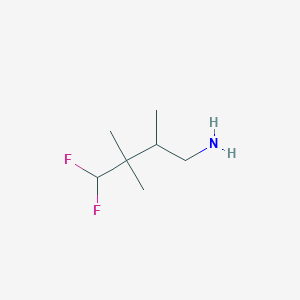
4,4-Difluoro-2,3,3-trimethylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluoro-2,3,3-trimethylbutan-1-amine, also known as DFMTBA, is a synthetic amine compound that has gained attention in the scientific community due to its potential applications in various research fields.
作用機序
4,4-Difluoro-2,3,3-trimethylbutan-1-amine acts as a reversible inhibitor of MAO-B enzyme, which leads to increased levels of dopamine and serotonin in the brain. This mechanism of action is similar to other MAO-B inhibitors such as selegiline and rasagiline. 4,4-Difluoro-2,3,3-trimethylbutan-1-amine has also been shown to have antioxidant properties and may protect neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
4,4-Difluoro-2,3,3-trimethylbutan-1-amine has been reported to increase dopamine and serotonin levels in the brain, which may lead to improved mood and cognitive function. It has also been shown to have potential neuroprotective effects and may prevent neuronal damage caused by oxidative stress. However, further research is needed to fully understand the biochemical and physiological effects of 4,4-Difluoro-2,3,3-trimethylbutan-1-amine.
実験室実験の利点と制限
4,4-Difluoro-2,3,3-trimethylbutan-1-amine has several advantages for lab experiments, including its high purity and yield, and potent inhibitory effects on MAO-B enzyme. However, it also has limitations, including its potential toxicity and lack of specificity for MAO-B enzyme. Further research is needed to determine the optimal conditions for using 4,4-Difluoro-2,3,3-trimethylbutan-1-amine in lab experiments.
将来の方向性
There are several future directions for research on 4,4-Difluoro-2,3,3-trimethylbutan-1-amine, including:
1. Investigating its potential as a treatment for neurodegenerative diseases such as Parkinson's disease.
2. Studying its effects on other neurotransmitter systems and its potential use in treating other neurological disorders.
3. Developing more specific and potent MAO-B inhibitors based on the structure of 4,4-Difluoro-2,3,3-trimethylbutan-1-amine.
4. Investigating its potential as an antioxidant and its effects on oxidative stress-induced neuronal damage.
5. Studying its pharmacokinetics and pharmacodynamics to determine optimal dosing and administration routes.
Conclusion:
In conclusion, 4,4-Difluoro-2,3,3-trimethylbutan-1-amine is a synthetic amine compound that has potential applications in various scientific research fields. Its synthesis method yields high purity and yield, and it exhibits potent inhibitory effects on MAO-B enzyme. 4,4-Difluoro-2,3,3-trimethylbutan-1-amine has been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. However, further research is needed to fully understand its biochemical and physiological effects and to determine its optimal use in lab experiments.
合成法
4,4-Difluoro-2,3,3-trimethylbutan-1-amine can be synthesized through a multistep process involving the reaction of 4,4-difluoro-2,3-dimethylbutanone with ammonia and hydrogen gas. The final product is obtained through purification and crystallization processes. This synthesis method has been reported to yield high purity and yield of 4,4-Difluoro-2,3,3-trimethylbutan-1-amine.
科学的研究の応用
4,4-Difluoro-2,3,3-trimethylbutan-1-amine has been used in various scientific research fields, including medicinal chemistry, neurochemistry, and drug discovery. It has been reported to exhibit potent inhibitory effects on monoamine oxidase B (MAO-B) enzyme, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. 4,4-Difluoro-2,3,3-trimethylbutan-1-amine has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's disease.
特性
IUPAC Name |
4,4-difluoro-2,3,3-trimethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2N/c1-5(4-10)7(2,3)6(8)9/h5-6H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMJWMXTFGIOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-2,3,3-trimethylbutan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate;hydrochloride](/img/structure/B2894375.png)

![5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B2894377.png)

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2894380.png)
![9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2894385.png)
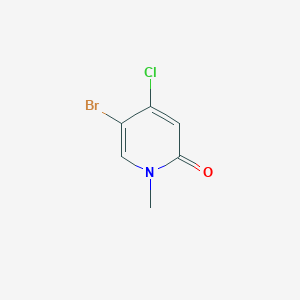
![1-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2894387.png)
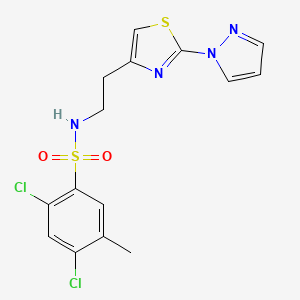
![5-[4-(diethylamino)phenyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2894391.png)
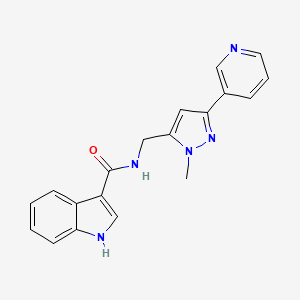
![2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol hydrochloride](/img/no-structure.png)
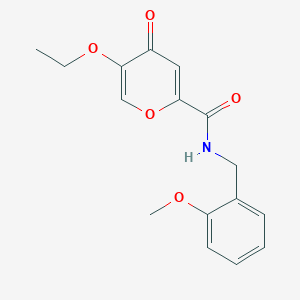
![2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2894397.png)